molecular formula C₂₄H₂₉FO₆ B1147456 21-脱氢氟尼松 CAS No. 1188271-69-3

21-脱氢氟尼松

货号 B1147456
CAS 编号: 1188271-69-3
分子量: 432.48
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 21-Dehydro Flunisolide and its analogs often involves complex chemical pathways. Studies on the metabolism of Flunisolide have shown that it is rapidly metabolized into a major metabolite, 6β-OH metabolite, which possesses corticoid activities significantly less potent than Flunisolide itself, suggesting a pathway for its synthesis and transformation (Chaplin et al., 1980). Moreover, the preparation of related compounds, such as 21-diazo-9α-fluoro-16α-methyl-21-deoxy-[1,2(n)-3H]prednisolone, provides insights into the synthetic routes that can be applied to 21-Dehydro Flunisolide (Manz & Govindan, 1980).

Molecular Structure Analysis

The molecular structure of Flunisolide and its derivatives has been extensively studied, revealing significant details about their configuration and intermolecular interactions. For instance, the crystal structure analysis of related corticosteroids shows a complex arrangement of atoms and bonds, highlighting the intricate molecular framework that contributes to their biological activity (Valente et al., 1997).

Chemical Reactions and Properties

Flunisolide undergoes various chemical reactions, leading to the formation of metabolites with altered properties. The oxidative defluorination of Flunisolide, for example, results in the formation of less potent metabolites, indicating specific enzymatic pathways involved in its metabolism (Teitelbaum et al., 1981). These reactions are crucial for understanding the chemical behavior and transformation of 21-Dehydro Flunisolide in biological systems.

Physical Properties Analysis

The physicochemical properties of Flunisolide, including its different anhydrous and hemihydrate forms, have been characterized to understand its stability and behavior under various conditions. The solid-state studies reveal the existence of distinct polymorphic forms, which have implications for its physical properties and pharmaceutical formulation (Bartolomei, 2000).

Chemical Properties Analysis

The interaction of 21-Dehydrocortisol, a closely related compound, with amino acids underlines the reactivity of corticosteroids towards biomolecules, forming complexes and derivatives with unique properties (Sunaga et al., 1970). These interactions are indicative of the chemical properties and reactivity of 21-Dehydro Flunisolide, contributing to our understanding of its behavior in biological contexts.

科学研究应用

药理特性和临床益处

21-脱氢氟尼松属于皮质类固醇家族,主要用于其抗炎特性。一项著名的应用是氟尼松氢氟烷烃 (HFA) 制剂,用于哮喘治疗。该制剂利用 HFA 推进剂,产生平均粒径更小的气溶胶,确保肺部沉积增加,口咽沉积减少。这一特性对于将药物递送至肺部同时最大程度减少局部副作用(如念珠菌病)至关重要。临床研究证实了氟尼松 HFA 在改善肺功能方面的疗效,并显示出降低全身性皮质类固醇作用风险的潜力,例如儿童的丘脑-垂体-肾上腺轴抑制和生长抑制 (Corren & Tashkin, 2003)。

对丘脑-垂体-肾上腺轴功能的影响

使用皮质类固醇,包括 21-脱氢氟尼松等衍生物,需要了解其抑制丘脑-垂体-肾上腺 (HPA) 轴的可能性。研究这一影响的临床试验的设计对于结果的可解释性至关重要。剂量、持续时间、分析灵敏度和研究人群等因素在检测肾上腺抑制水平中起着重要作用,这是皮质类固醇治疗应用中的一个重要考虑因素 (Fan 等,2013)。

在免疫佐剂应用中的潜力

探索与 21-脱氢氟尼松相关的化合物的免疫调节潜力可以促进疫苗佐剂的开发。例如,源自天然来源的免疫佐剂 QS-21 已显示出增强对各种疾病的免疫反应的希望。了解此类佐剂的分子机制和临床特征可以为更有效的疫苗制剂的开发提供信息,可能结合皮质类固醇衍生物以产生协同作用 (Lacaille‐Dubois, 2019)。

肾上腺功能不全的诊断和治疗

在肾上腺功能不全的情况下,21-脱氢氟尼松等皮质类固醇可能在治疗方案中发挥作用。临床指南推荐特定的诊断测试和治疗方案,包括皮质类固醇替代疗法。此类治疗的适当剂量和监测对于有效管理原发性肾上腺功能不全至关重要,突出了皮质类固醇在内分泌疾病中的重要性 (Bornstein 等,2016)。

安全和危害

21-Dehydro Flunisolide is classified as toxic by ingestion . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name

2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,11,13-14,16-17,19-20,28H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBAHNFRPVNIHT-XWCQMRHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Dehydro Flunisolide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。